molecular formula C7H5NO5 B124874 3-Hydroxy-4-nitrobenzoic acid CAS No. 619-14-7

3-Hydroxy-4-nitrobenzoic acid

Cat. No. B124874
CAS RN: 619-14-7
M. Wt: 183.12 g/mol
InChI Key: XLDLRRGZWIEEHT-UHFFFAOYSA-N
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Description

3-Hydroxy-4-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO5 and a molecular weight of 183.12 . It is a compound that is capable of inhibiting chloroplast development in linseed and oat seedlings . It also exhibits inhibitory effects on Ras proteins, making them potentially useful compounds in treating cancer .


Synthesis Analysis

The synthesis of 3-hydroxybenzoic acid involves dissolving it in acetonitrile and adding ammonium cerium nitrate. The mixture is stirred at room temperature overnight. After the reaction, it is quenched with water, extracted with ethyl acetate, and the organics are combined. The product is then dried, concentrated under reduced pressure, and purified by column chromatography .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-4-nitrobenzoic acid can be represented by the linear formula HOC6H3(NO2)CO2H . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

3-Hydroxy-4-nitrobenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It has been used as a starting material for different mechanistic approaches in drug discovery .


Physical And Chemical Properties Analysis

3-Hydroxy-4-nitrobenzoic acid appears as a yellow to brownish powder . It has a melting point of 229-231 °C (lit.) .

Scientific Research Applications

Pharmaceutical Intermediates

3-Hydroxy-4-nitrobenzoic acid: is used as an intermediate in the synthesis of various pharmaceutical compounds . Its structure allows for the inhibition of certain proteins, such as Ras proteins, which are implicated in cancer cell growth. This makes it a potential candidate for the development of anticancer drugs.

Agricultural Research

In agriculture, 3-Hydroxy-4-nitrobenzoic acid serves as a biochemical reagent. It can be used to study the inhibition of chloroplast development in seedlings, which is crucial for understanding plant growth and development .

Material Science

This compound is utilized in material science for the synthesis of complex molecules. For instance, it can be coupled with other organic compounds to form benzimidazole derivatives, which have various industrial applications due to their stability and chemical properties .

Chemical Synthesis

3-Hydroxy-4-nitrobenzoic acid: is a key starting material in the synthesis of benzoxazoles, which are important heterocyclic compounds. These compounds have broad applications in creating materials with antimicrobial, antifungal, and anticancer properties .

Environmental Science

The compound’s role in environmental science is not directly stated, but its use in various synthetic processes implies its indirect impact on environmental research. It could be involved in the study of pollutant degradation or the synthesis of environmentally friendly materials .

Analytical Chemistry

In analytical chemistry, 3-Hydroxy-4-nitrobenzoic acid is used as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This technique is essential for analyzing large biomolecules, which is pivotal in biochemical and medical research .

Biochemistry

It is also a significant reagent in biochemistry, where it can be used to study protein interactions and enzyme kinetics. Its nitro group can be a crucial factor in redox reactions and other biochemical pathways .

Industrial Uses

Industrially, 3-Hydroxy-4-nitrobenzoic acid is an intermediate in the synthesis of various dyes, pigments, and other chemical compounds. Its derivatives are used in the production of polymers and plastics, which are integral to manufacturing processes .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-hydroxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5NO5/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDLRRGZWIEEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210922
Record name 3-Hydroxy-4-nitrobenzoic acid
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Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-nitrobenzoic acid

CAS RN

619-14-7
Record name 3-Hydroxy-4-nitrobenzoic acid
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Record name 3-Hydroxy-4-nitrobenzoic acid
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Record name 619-14-7
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Record name 3-Hydroxy-4-nitrobenzoic acid
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Record name 3-HYDROXY-4-NITROBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3-hydroxy-4-nitrobenzoic acid particularly useful in peptide analysis?

A1: 3-Hydroxy-4-nitrobenzoic acid (3H4NBA) stands out as a matrix for Matrix-Assisted Laser Desorption/Ionization In-Source Decay (MALDI-ISD), a technique used for peptide sequencing. Unlike the commonly used matrix 1,5-diaminonaphthalene (1,5-DAN), which mainly generates c- and z-series ions, 3H4NBA promotes the formation of a- and d-series ions. This distinction is crucial for differentiating between leucine and isoleucine, often challenging with 1,5-DAN. [] Moreover, 3H4NBA exhibits higher sensitivity compared to other oxidizing matrices like 5-nitrosalicylic acid and 5-formyl salicylic acid, leading to improved sequence coverage. []

Q2: Can you elaborate on the mechanism by which 3H4NBA facilitates a- and d-series ion formation?

A2: While the exact mechanism requires further investigation, 3H4NBA's oxidizing nature is believed to play a key role. This property likely leads to specific bond cleavages within the peptide backbone during the MALDI process, resulting in the observed a- and d-series ions. []

Q3: How does the sensitivity of 3H4NBA compare to other matrices in MALDI-ISD?

A3: Studies comparing 3H4NBA to 1,5-DAN found that while the sensitivity for a-series ions using 3H4NBA was slightly lower than that of c-series ions using 1,5-DAN, it surpassed the sensitivity achieved with other oxidizing matrices. [] This highlights its advantage in generating a- and d-series ions with relatively high sensitivity.

Q4: Beyond peptide analysis, what other applications has 3H4NBA found in research?

A4: 3H4NBA has proven valuable in the selective detection of peptides labeled with 2-nitrobenzenesulfenyl (NBS), a technique used for quantitative proteome analysis. [] In this context, 3H4NBA surpasses the performance of 2,5-dihydroxybenzoic acid (DHB) as a matrix, enabling the selective ionization and detection of NBS-labeled peptides even in complex mixtures. []

Q5: Are there specific structural features of 3H4NBA that contribute to its unique properties?

A5: The presence of both a nitro group and a hydroxyl group on the benzene ring likely contributes to its oxidizing properties and its ability to interact with peptides in a distinct manner. [, ] Further research into structure-activity relationships could elucidate the specific roles of these functional groups.

Q6: Have any studies investigated the metal complexation behavior of 3H4NBA?

A6: Yes, research has shown that 3H4NBA can form complexes with metal ions such as Cobalt (II) and Nickel (II). [] These complexes have been characterized structurally, revealing insights into the coordination chemistry of 3H4NBA and its potential for forming materials with specific properties. []

Q7: Has 3H4NBA been explored for the development of new compounds with biological activity?

A7: Yes, derivatives of 3H4NBA, specifically alkyl-3-hydroxy-4-nitrobenzoates, have been synthesized and their biological activity evaluated. [] Some of these compounds have shown promising insecticidal and fungicidal activities, suggesting potential applications in agriculture. []

Q8: Are there any known environmental concerns related to 3H4NBA?

A8: While the provided research does not explicitly address the environmental impact of 3H4NBA, responsible waste management practices are crucial for any chemical substance to minimize potential risks. Further research into the compound's environmental fate and potential ecotoxicological effects is recommended.

Q9: What analytical techniques are commonly employed to characterize and quantify 3H4NBA?

A9: Common techniques for characterization include Infrared (IR) and Nuclear Magnetic Resonance (1H NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and elemental analysis. [] These methods provide information about the compound's structure, purity, and molecular weight.

Q10: Does the synthesis of 3H4NBA involve any specific challenges or considerations?

A10: The synthesis of 2, 2′-Bis(tetradecyloxy)-4,4′-azodibenzoic acid, which uses 3-hydroxy-4-nitrobenzoic acid as a starting material, has been reported. [] This synthesis highlights the versatility of 3H4NBA as a building block for more complex molecules, but specific challenges or considerations would depend on the desired final product and synthetic route.

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